molecular formula C6H7NOS B1288546 1-(2-Methylthiazol-5-yl)ethanone CAS No. 43040-02-4

1-(2-Methylthiazol-5-yl)ethanone

Cat. No. B1288546
CAS RN: 43040-02-4
M. Wt: 141.19 g/mol
InChI Key: ANUKYNIYGCGGNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several papers. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound with a triazole ring similar to thiazole, is described using nucleophilic substitution and optimized to afford high yields under mild conditions . Another paper discusses the synthesis of 1,2,4-triazole derivatives from acetylacetone through cycloaddition, showcasing the versatility of these heterocycles in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using various spectroscopic techniques. For example, the structure of a complex triazole derivative was confirmed using nuclear magnetic resonance spectroscopy and single crystal X-ray analysis . Similarly, the X-ray crystal structure of novel ferrocenyl-triazole derivatives was determined, highlighting the importance of structural analysis in understanding these compounds .

Chemical Reactions Analysis

The reactivity of thiazole derivatives is explored through their participation in various chemical reactions. The paper on 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates its use as a template for synthesizing diverse heterocyclic scaffolds, indicating the potential for thiazole derivatives to undergo nucleophilic ring opening and further transformation into various heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their practical applications. The antimicrobial activity of novel indolyl-thiazole derivatives was evaluated, showing potential as antibacterial and antifungal agents . Additionally, the optical properties of ferrocenyl-triazole derivatives were studied, revealing their absorption and emission characteristics, which could be useful in material science applications .

Scientific Research Applications

Synthesis and Biological Activities

  • Researchers have explored the synthesis of new derivatives of 1-(2-Methylthiazol-5-yl)ethanone, such as 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives, revealing potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These derivatives also demonstrated significant inhibitory effects on LPS-stimulated NO generation and showed cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Antiviral Applications

  • Novel thiadiazole-based molecules containing 1,2,3-triazole moieties synthesized from derivatives of 1-(2-Methylthiazol-5-yl)ethanone showed good docking scores against COVID-19 main protease, suggesting potential antiviral applications (Rashdan et al., 2021).

Antimicrobial and Antitubercular Activities

  • Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives from 1-(2-amino-4-methylthiazol-5-yl)ethanone demonstrated good to excellent antibacterial activity and some compounds exhibited antimalarial and antitubercular activities (Vekariya et al., 2017).

Corrosion Inhibition

  • 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a synthesized compound, acted as a new corrosion inhibitor for mild steel in a hydrochloric acid environment, showing high inhibition efficiency, which was further supported by density functional theory (DFT) calculations (Jawad et al., 2020).

Synthesis of Agricultural Fungicides

  • A key intermediate for the synthesis of prothioconazole, an agricultural fungicide, was prepared via nucleophilic substitution involving a derivative of 1-(2-Methylthiazol-5-yl)ethanone. The process demonstrated high yield and purity, suitable for industrial application (Ji et al., 2017).

Anticancer and Antimicrobial Screening

  • Thiazole-based derivatives synthesized from 1-[2-amino-4-methylthiazol-5-yl]ethanone were evaluated for their anticancer and antimicrobial activities, revealing moderate activity against leukemia and renal cancer cell lines and effectiveness against various bacterial and fungal species (Lozynskyi et al., 2021).

Safety And Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . This indicates a promising future direction for the development of new drugs based on 1-(2-Methylthiazol-5-yl)ethanone.

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUKYNIYGCGGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylthiazol-5-yl)ethanone

Synthesis routes and methods

Procedure details

To a solution of the product of Example 151B (14.5 g, 88 mmol) in acetone (220 mL) was added thioacetamide (6.6 g, 88 mmol) and stirred overnight. The solid was filtered to give the title compound as the hydrogen bromide salt. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.54 (s, 3 H) 2.71 (s, 3 H) 8.46 (s, 1 H). MS (DCI) m/z 142 (M+H)+.
Name
product
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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